2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid

Catalog No.
S12341470
CAS No.
646501-18-0
M.F
C11H20O2Si
M. Wt
212.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic aci...

CAS Number

646501-18-0

Product Name

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid

IUPAC Name

2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

InChI

InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13)

InChI Key

OWJUZMLAADRTDO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is a complex organic compound characterized by its unique structure, which includes a terminal alkyne and multiple methyl groups. The compound has the molecular formula C13H24O2Si and features a trimethylsilyl group that enhances its stability and solubility in organic solvents. This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The reactivity of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid primarily involves nucleophilic additions and eliminations due to the presence of the alkyne functional group. It can undergo:

  • Nucleophilic Addition: The terminal alkyne can react with nucleophiles, leading to the formation of various derivatives.
  • Deprotonation: The acidic hydrogen of the carboxylic acid group can be deprotonated to form carbanions, which can further participate in nucleophilic substitution reactions.
  • Silylation Reactions: The trimethylsilyl group can be removed or exchanged in various reactions, facilitating further chemical modifications .

The synthesis of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid can be achieved through several methods:

  • Alkyne Formation: Starting from a suitable precursor, an alkyne can be formed through elimination reactions.
  • Silylation: The introduction of the trimethylsilyl group can be accomplished via silylation reactions using silyl chlorides or other silylating agents under basic conditions.
  • Carboxylic Acid Introduction: The carboxylic acid functionality can be introduced through oxidation or carbonylation processes following the formation of the alkyne .

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several potential applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.
  • Medicinal Chemistry: Due to its structural properties, it may be explored for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: Its unique properties may find applications in creating novel materials or coatings that require enhanced stability or reactivity .

Interaction studies involving 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid focus on its binding affinity toward various proteins and enzymes. Preliminary studies suggest that similar compounds can interact with key metabolic enzymes and receptors, potentially modulating their activity. Advanced techniques such as mass spectrometry and NMR spectroscopy are often employed to elucidate these interactions and understand the compound's mechanism of action .

Several compounds share structural similarities with 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-(Trimethylsilyl)-1-pentyneTerminal alkyne with a trimethylsilyl groupSimpler structure; used in polymerization
3-Methyl-1-butyneTerminal alkyne; no silyl groupLacks silylation; less sterically hindered
7-Oxabicyclo[4.2.1]nonaneBicyclic structure with multiple functionalitiesMore complex; potential for diverse reactivity
5-Hydroxy-2-pentynoic acidHydroxyl group instead of silylIncreased polarity; different reactivity profile

These compounds illustrate various functionalities and reactivities stemming from structural variations while emphasizing the unique attributes of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid due to its silyl group and specific arrangement of alkyl groups.

Silyl-substituted alkynoic acids integrate the reactivity of alkynes with the stabilizing effects of silicon-based groups. The trimethylsilyl (TMS) moiety in 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid serves dual roles:

  • Electronic Modulation: The TMS group withdraws electron density via σ*-π conjugation, polarizing the alkyne and enhancing its susceptibility to nucleophilic or electrophilic attacks.
  • Steric Protection: The bulky TMS group shields reactive sites, enabling regioselective transformations that are unattainable with non-silylated analogs.

Recent studies highlight the utility of silyl-alkynoic acids in decarboxylative cross-couplings, where the carboxylic acid group acts as a traceless directing group. For example, ruthenium-catalyzed reactions of α,ω-alkynoic acids with arylethylamines yield aryl-fused heterocycles through exocyclic enol lactone intermediates. The TMS group in 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid could similarly stabilize such intermediates, facilitating cyclization cascades.

Table 1: Comparative Reactivity of Silylated vs. Non-Silylated Alkynoic Acids

PropertySilylated Alkynoic AcidsNon-Silylated Alkynoic Acids
Decarboxylation RateSlower (steric hindrance)Faster
RegioselectivityHigh (TMS directs attack)Moderate
Stability Under Acidic ConditionsEnhancedReduced

Strategic Importance of 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic Acid in Heterocyclic Chemistry

The molecular architecture of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid—featuring a branched alkyl chain, TMS group, and carboxylic acid—makes it a linchpin in constructing nitrogen- and oxygen-containing heterocycles. Key applications include:

  • Lactonization: Intramolecular cyclization of alkynoic acids under Rh(I) catalysis produces allylic lactones, a reaction leveraged in natural product synthesis. The TMS group in this compound could suppress side reactions by stabilizing transition states.
  • Cascade Reactions: As demonstrated in Ru-catalyzed processes, α,ω-alkynoic acids undergo sequential exocyclic enol lactone formation, aminolysis, and N-acyl iminium ion cyclization. The branched alkyl chain in 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid may favor six-membered ring formation, prevalent in bioactive molecules.

Synthetic Pathway to 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic Acid

  • Alkyne Preparation: Lithium acetylide ethylenediamine complex reacts with 1-bromo-3,3-dimethylpentane to form the terminal alkyne.
  • Carboxylation: Treatment with n-butyllithium followed by carbon dioxide quenching yields the alkynoic acid.
  • Silylation: Propargyl bromide and cuprous iodide mediate the introduction of the TMS group at the terminal position.

Sodium-salt catalyzed intramolecular cyclization reactions have emerged as highly efficient and sustainable methodologies for the synthesis of functionalized cyclic compounds from alkyne carboxylic acid precursors [30] [31]. The development of zirconia-supported sodium-salt-modified gold nanoparticles has demonstrated remarkable catalytic activity for the cyclization of alkynoic acids, achieving turnover numbers exceeding 9000 in continuous flow reactor systems [31]. These catalytic systems exhibit exceptional stability and recyclability, making them particularly attractive for synthetic applications involving 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid derivatives [30].

The mechanistic pathway for sodium-salt catalyzed cyclization involves initial coordination of the alkyne moiety to the sodium-modified gold surface, followed by nucleophilic attack of the carboxylic acid oxygen to form the cyclized lactone product [31]. Detailed kinetic studies have revealed that these cyclization reactions follow zero-order kinetics with respect to substrate concentration, suggesting that the rate-determining step involves protodeauration rather than substrate binding [31]. The presence of sodium species plays an essential role in enhancing the electrophilicity of the gold centers and facilitating the cyclization process [30].

Table 1: Sodium-Salt Catalyzed Cyclization Reaction Conditions and Yields

SubstrateCatalystTemperature (°C)Time (h)Yield (%)TON
5-hexynoic acidNa-Au/ZrO₂12024929000+
4-pentynoic acidNa-Au/ZrO₂11018887500
Trimethyl-substituted derivativesNa-Au/ZrO₂12530856800

The application of sodium carbonate as a base in conjunction with hypervalent iodine reagents has also been demonstrated for the cyclization of alkyne-containing substrates [11]. Under these conditions, the sodium base facilitates the generation of nucleophilic intermediates that undergo intramolecular cyclization to form oxazoline and oxazole products [11]. The selectivity between these products can be controlled by varying the base strength, with sodium carbonate favoring oxazoline formation while stronger bases promote further oxidation to oxazoles [11].

Halogen-Induced Cyclization Pathways for Heterocycle Formation

Halogen-induced cyclization reactions represent a powerful synthetic strategy for the construction of diverse heterocyclic frameworks from alkyne precursors [7] [11] [12]. The electrophilic nature of halogen atoms enables the activation of carbon-carbon triple bonds, leading to the formation of halonium intermediates that undergo subsequent nucleophilic attack by pendant functional groups [7]. These transformations have been extensively utilized for the synthesis of functionalized lactones, lactams, and other nitrogen- and oxygen-containing heterocycles [11].

Iodine-mediated cyclization reactions of aryldiynes have been shown to produce halogenated indeno[1,2-c]chromene derivatives in good yields [12]. The reaction proceeds through initial coordination of iodine to the alkyne moiety, followed by intramolecular cyclization and subsequent halogenation [12]. When two equivalents of iodine are employed, dimerization products are obtained as major products, while single equivalent conditions favor the formation of iodinated monomeric cyclization products [12].

Table 2: Halogen-Induced Cyclization Reaction Parameters

Halogen SourceSubstrate TypeSolventTemperature (°C)Yield (%)Product Type
I₂ (1 equiv)AryldiynesDCM2575-85Iodinated chromenes
I₂ (2 equiv)AryldiynesDCM2560-70Dimeric products
CuBr₂ (2 equiv)AryldiynesDCM4070-80Brominated chromenes
NISFormamidinesAcetonitrile6080-90Imidazoles

The regioselectivity of halogen-induced cyclizations can be controlled through careful selection of reaction conditions and halogen sources [11]. Hypervalent iodine reagents such as iodosobenzene and iodine trifluoroacetate have been employed for selective oxygen-cyclization versus nitrogen-cyclization pathways [11]. The choice of ligands and reaction medium significantly influences the mechanistic pathway, with ionic mechanisms predominating under strongly acidic conditions and radical pathways becoming favored under neutral or basic conditions [11].

Mercury(II) salts have also been extensively utilized for cyclization reactions, particularly for the formation of pyrrolidine and piperidine derivatives [5]. The mercury-mediated cyclization of alkene-containing substrates proceeds through initial formation of mercurinium intermediates, followed by intramolecular nucleophilic attack and subsequent reduction to yield the cyclized products [5]. These reactions exhibit high stereoselectivity and functional group tolerance, making them suitable for complex molecule synthesis [5].

Transition Metal-Mediated Coupling Reactions Involving Silyl-Alkyne Moieties

Transition metal-catalyzed coupling reactions involving silyl-alkyne moieties have become indispensable tools for the construction of carbon-carbon bonds in synthetic organic chemistry [14] [15] [18]. Palladium-catalyzed cross-coupling reactions of trimethylsilylacetylene derivatives enable the formation of complex alkyne architectures with excellent regioselectivity and functional group tolerance [14] [17]. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing oligomerization and allowing for selective coupling with aryl halides [19].

Rhodium-catalyzed cross-coupling reactions of triisopropylsilylacetylene with various alkyl and aryl acetylene acceptors have demonstrated excellent selectivity for head-to-head coupling products [14]. The use of Xantphos ligand provides optimal results, likely due to the increased bite angle associated with this ligand system [14]. These reactions proceed through formation of rhodium acetylide intermediates that undergo carbometallation with the acceptor alkyne [14].

Table 3: Transition Metal-Catalyzed Silyl-Alkyne Coupling Reactions

Metal CatalystLigandSilyl-AlkyneCoupling PartnerSelectivityYield (%)
Rh(I)XantphosTIPS-acetyleneAryl acetylenesE-head-to-head >89%85-92
Pd(0)PHOXTMS-acetyleneAryl halidesTerminal alkyne78-88
Pd(II)TDMPPTMS-acetylenePropiolatesZ-selective70-85
Au(I)PPh₃TMS-acetyleneAllyl substratesCis-addition80-90

Gold-catalyzed intramolecular allylation of silyl alkynes represents another important transformation for the synthesis of alkoxy vinyl silanes [4]. This reaction proceeds through activation of the alkynyl allyl silane by cationic gold catalyst in the presence of alcohols, leading to stereoselective formation of vinyl silanes containing the allyl group at the beta-position [4]. The reaction mechanism involves carbocationic intermediates that undergo nucleophilic attack by alcohols selectively at the silicon center [4].

Palladium-catalyzed stereo-divergent synthesis of silyl-enynes has been achieved through coupling of alkynes with iodosilanes [17] [20]. The stereochemical outcome can be controlled by choice of ligands, with either E- or Z-enynes being formed in high yields and stereoselectivity [17] [20]. This methodology provides access to stereodefined silyl-enynes that serve as valuable synthetic intermediates for further functionalization [20].

The decarboxylative coupling of alkynyl carboxylic acids represents an attractive approach for the formation of carbon-carbon bonds while simultaneously removing the carboxyl functionality [16]. Palladium, copper, nickel, and silver catalysts have all been employed for these transformations, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-phosphorus, and carbon-sulfur bonds [16]. These reactions proceed through initial decarboxylation to generate alkynyl metal intermediates that undergo subsequent coupling with electrophilic partners [16].

Stereoselective Synthesis Approaches for Functionalized Pent-4-ynoic Acid Derivatives

Stereoselective synthesis of functionalized pent-4-ynoic acid derivatives has been achieved through various asymmetric methodologies [21] [22] [23] [24]. The Nicholas reaction, particularly the Schreiber-modified version, has proven highly effective for the stereoselective synthesis of chiral alkyne carboxylic acids [3]. This methodology enables the formation of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid with excellent stereochemical control [3].

Asymmetric intramolecular hydroximation of alkynes provides access to optically active aryl isoxazoline derivatives through exclusive oxygen-addition rather than the typical nitrogen-addition pathway [23]. This transformation is catalyzed by rhodium complexes in conjunction with alpha-hydroxyl carboxylic acids as synergistic Brønsted acid catalysts [23]. The reaction proceeds through rate-determining carbon-oxygen bond formation via an inner-sphere substitution process [23].

Table 4: Stereoselective Synthesis Methods for Pent-4-ynoic Acid Derivatives

MethodCatalyst SystemSubstrateStereoselectivityYield (%)ee (%)
Nicholas ReactionCo₂(CO)₈Propargyl alcohols>95:5 dr82-90>95
Asymmetric HydroximationRh/Chiral AcidAlkyne oximes>90:10 er75-8885-95
Photoinduced CyclizationChiral PAAlkyne aldehydes>95:5 er70-8590-98
Horner-Wadsworth-EmmonsChiral PhosphonateC₂₀-aldehydesE-selective >95%78-9288-96

Photoinduced asymmetric multifunctionalization of alkynes has emerged as a powerful strategy for the stereoselective construction of chiral molecules [24]. The merger of photochemistry with chiral phosphoric acid catalysis enables highly enantioselective transformations of both terminal and internal alkynes [24]. These reactions proceed through Paternò-Büchi type [2+2] cycloadditions followed by asymmetric ring-opening processes [24].

The Horner-Wadsworth-Emmons condensation has been successfully employed for the stereoselective synthesis of norcarotenoid derivatives containing pent-4-ynoic acid moieties [22]. This methodology utilizes chiral C17-allylphosphonates and C20-aldehydes to construct complex polyene systems with excellent E-selectivity [22]. The transformation is compatible with sensitive enyne configurations and provides access to configurationally labile carotenoid structures [22].

Electronic Effects of Trimethylsilyl Groups on Cyclization Thermodynamics

The trimethylsilyl (TMS) group exhibits profound electronic effects that significantly influence cyclization thermodynamics in 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid systems. These effects operate through multiple electronic mechanisms that collectively modulate the energetic landscape of intramolecular reactions.

Hyperconjugative Stabilization Mechanisms

Trimethylsilyl groups demonstrate substantial carbocation stabilizing effects through β-silyl hyperconjugation, providing activation energy reductions of 5.7-6.5 kilocalories per mole in comparable aliphatic systems [1]. The electronic structure investigations reveal that trimethylsilyl substituents exert strong influence on molecular electronic frameworks via inductive effects, with thermodynamic stabilization effects reaching approximately 20 kilojoules per mole per group [2] [3]. This stabilization arises from the delocalization of electron density from the pseudoradical centers into neighboring silicon atoms, fundamentally altering the electronic character of the molecular system.

The mechanism of electronic stabilization involves the overlap between the σ* orbital of the carbon-silicon bond and the developing positive charge center during cyclization. In 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid, the trimethylsilyl group positioned at the terminal alkyne provides significant electronic donation through hyperconjugative interactions, lowering the activation barriers for intramolecular cyclization processes.

Thermodynamic Parameters and Energy Landscapes

Computational analysis of trimethylsilyl-containing systems demonstrates that the presence of these groups significantly modifies the potential energy surfaces of cyclization reactions. The activation energies for cyclization reactions are reduced by approximately 8.0-19.7 kilocalories per mole depending on the specific electronic environment and solvent conditions [4]. These energy reductions translate to substantial rate enhancements, with reaction rate constants increasing by several orders of magnitude compared to non-silylated analogs.

The thermodynamic stabilization provided by trimethylsilyl groups manifests through multiple pathways: reduction of transition state energies, stabilization of intermediates, and modification of product stabilities. Density functional theory calculations reveal that the Global Electron Density Transfer (GEDT) values in silyl-containing systems range from 0.19 to 0.28 electrons, indicating significant polarization effects that facilitate bond formation and breaking processes [4].

Electronic Structure Modifications

The electronic influence of trimethylsilyl groups extends beyond simple hyperconjugative effects to encompass broader modifications of molecular electronic structure. Photoelectron spectroscopy investigations demonstrate that trimethylsilyl substituents induce substantial changes in frontier molecular orbital energies, with HOMO energy levels being elevated by approximately 0.5-1.0 electron volts [2]. These modifications directly impact the nucleophilicity and electrophilicity parameters crucial for cyclization reactions.

In the context of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid, the trimethylsilyl group attached to the alkyne terminus provides both electronic activation of the triple bond toward nucleophilic attack and stabilization of any developing carbocationic character during ring-forming processes. The silicon atom acts as an electron reservoir, capable of stabilizing positive charge development through orbital overlap mechanisms.

Electronic ParameterEffect of TMS GroupMagnitude
Activation Energy ReductionHyperconjugative stabilization5.7-6.5 kcal/mol [1]
Thermodynamic StabilizationElectronic delocalization~20 kJ/mol per group [3]
HOMO Energy ElevationOrbital interaction0.5-1.0 eV [2]
GEDT ValuesCharge polarization0.19-0.28 electrons [4]

Mechanistic Pathways in Electrophilic Halocyclization Processes

Electrophilic halocyclization of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid proceeds through well-defined mechanistic pathways that involve multiple discrete steps, each characterized by specific transition states and intermediates.

General Mechanistic Framework

The electrophilic halocyclization mechanism follows a classical pathway involving initial halogen coordination, followed by cyclization and product formation. The process begins with the approach of an electrophilic halogen source to the alkene or alkyne moiety, leading to the formation of a halonium ion intermediate. This intermediate subsequently undergoes intramolecular nucleophilic attack by the carboxylic acid group, resulting in ring closure and product formation [5].

Recent mechanistic investigations have revealed that the halocyclization process can be conceptualized as consisting of four distinct phases: orientational approach and preorganization, halogen transfer, hydrogen bond dissociation, and ring closure [5]. Each phase contributes specific energetic requirements and kinetic barriers that collectively determine the overall reaction rate and selectivity.

Intramolecular Chaperone-Assisted Dual-Anchoring Activation

A particularly significant mechanistic advance involves the Intramolecular Chaperone-assisted Dual-anchoring Activation (ICDA) model, which provides enhanced understanding of electrophilic halocyclization processes [5]. This mechanism leverages non-covalent dual-anchoring orientation effects as the primary driving force for cyclization.

The ICDA mechanism proceeds through the following sequential steps:

  • Orientational Approach: The electrophilic halogen reagent approaches the substrate through hydrogen bond interactions, positioning the halogen species in proximity to the alkyne π-bond. This preorganization process requires energy inputs of less than 10 kilocalories per mole [5].

  • Halogen Transfer: Cooperative activation through hydrogen bond and halogen bond interactions provides strict conformational control. The halogen transfer occurs with relatively small barriers (0.8 kilocalories per mole), facilitated by the preorganization process having pre-compensated for entropy losses in transition state formation [5].

  • Nucleophilic Attack: Following halogen transfer, the carboxylic acid oxygen attacks the carbon cation from the sterically favored face, with the nucleophilic attack proceeding in an anti-fashion to minimize steric interactions.

  • Product Formation: The final cyclization step involves hydrogen bond dissociation and ring closure, yielding the halolactonized product with high stereoselectivity.

Mechanistic Selectivity Factors

The stereochemical outcome of electrophilic halocyclization is determined by multiple factors operating during the cyclization process. Kinetic isotope effect studies reveal β-secondary isotope effects with deuterium kinetic isotope effect values of 1.10-1.20, supporting the presence of β-halo-carbenium intermediates [5]. These isotope effects provide direct evidence for the carbocationic nature of the key intermediates.

Stereoselectivity analysis demonstrates significant anti-selectivity (94.2:5.8 anti:syn ratio) in deuterium-labeled substrates, confirming that nucleophilic attack occurs from the face opposite to the departing halogen [5]. This stereochemical preference results from both electronic and steric factors operating in the transition state.

Competitive Pathways and Rate Determinations

Competition experiments between different halogen sources reveal that iodocyclization proceeds fastest, followed by bromocyclization and chlorocyclization, reflecting the inherent Lewis acidity differences of the halogen donors (I > Br > Cl) [5]. These rate differences arise from the varying abilities of different halogens to form stable halonium ion intermediates.

The rate-determining step in most electrophilic halocyclization processes involves the initial halogen transfer and subsequent transition state formation. Activation barriers typically range from 8.0 to 19.7 kilocalories per mole, depending on the specific substrate structure and reaction conditions [5].

Solvent Effects and Transition State Stabilization in Intramolecular Reactions

Solvent effects play crucial roles in determining both the kinetics and thermodynamics of intramolecular cyclization reactions involving 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid. These effects operate through multiple mechanisms that collectively influence transition state stabilization and reaction pathways.

Fundamental Solvent Stabilization Mechanisms

Transition state stabilization in intramolecular reactions depends critically on solvent-solute interactions that can either stabilize or destabilize reactive intermediates [6]. The solvent influences transition states through specific interactions such as hydrogen bonding and π-π interactions, as well as through non-specific interactions including van der Waals forces and electrostatic effects [6].

For reactions involving charged or polar transition states, polar solvents typically provide enhanced stabilization through favorable electrostatic interactions. Conversely, non-polar transition states may be better accommodated in non-polar solvents that minimize unfavorable dipolar interactions [7].

Solvent-Dependent Activation Parameters

Comparative kinetic studies in different solvent systems reveal substantial solvent effects on activation free energies. In zeolite-catalyzed systems serving as models for constrained environments, apparent activation free energy values demonstrate that reactive intermediates are stabilized to different extents depending on solvent identity [7]. For example, surface intermediates responsible for epoxidation reactions show greater stabilization in acetonitrile compared to methanol for certain catalyst systems, while the opposite trend is observed for different catalysts [7].

The magnitude of solvent effects can be quantified through changes in activation parameters. Studies of intramolecular conversion reactions show that the formation of ion pairs strongly influences kinetic solvent effects, with the ability to distinguish between reactions starting from free ions versus those starting from ion pairs [8]. These effects become particularly pronounced in solvents with permittivity values below 28, where ion pair formation becomes thermodynamically favored [8].

Hydrogen Bonding and Transition State Organization

Hydrogen bonding interactions between solvent molecules and reactive species provide a particularly important mechanism for transition state stabilization [7]. The number of hydrogen-bonding solvent molecules found near reactive species correlates directly with the degree of transition state stabilization achieved [7].

In the context of intramolecular cyclization reactions, solvent molecules can participate in organizing the transition state geometry through specific hydrogen bonding interactions with functional groups on the substrate. This organizational effect can lead to significant reductions in activation barriers by pre-organizing the reactive conformation and reducing the entropy penalty associated with cyclization [5].

Polarity Effects and Charge Development

Solvent polarity effects become particularly pronounced in reactions involving significant charge development during the transition state formation [9]. For SN1-type mechanisms, polar solvents stabilize carbocationic intermediates through favorable electrostatic interactions, leading to reduced activation barriers [9]. Conversely, SN2-type mechanisms may benefit from non-polar solvents that reduce the energy penalty associated with charge separation [9].

The relationship between solvent polarity and reaction rates follows predictable trends based on the nature of charge development in the transition state. Reactions proceeding through polar transition states with significant charge separation exhibit strong positive correlations between solvent polarity and reaction rates [9].

Medium Effects on Ring Size Selectivity

Solvent effects on intramolecular cyclization extend beyond simple rate effects to influence regioselectivity and ring size preferences [10]. Studies of catechol polymethylene ether formation demonstrate that effective molarity values remain largely independent of solvent choice despite significant solvent effects on both cyclization and intermolecular model reactions [10].

These observations suggest that solvent effects operate similarly on both the intramolecular cyclization and the competing intermolecular processes, resulting in minimal net effects on the intramolecular advantage. However, small but measurable effects are observed in medium ring regions where conformational factors become particularly important [10].

Quantitative Solvent Parameter Correlations

The quantitative assessment of solvent effects requires consideration of multiple solvent parameters including dielectric constant, hydrogen bonding ability, and steric accessibility. Kinetic studies demonstrate that activation free energies correlate with specific solvent properties, allowing predictive models for solvent selection in synthetic applications [6].

For reactions involving 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid, the choice of solvent can significantly impact both the rate and selectivity of cyclization processes. Polar protic solvents may stabilize charged intermediates while also providing hydrogen bonding interactions that organize transition state geometries. Non-polar solvents may be preferred for reactions proceeding through non-polar transition states or when minimizing competitive intermolecular processes [6].

Solvent ParameterEffect on CyclizationTypical Magnitude
Dielectric ConstantStabilizes charged intermediatesΔΔG‡ = 2-5 kcal/mol [9]
Hydrogen BondingOrganizes transition statesRate enhancement 10²-10³ [7]
ViscosityAffects diffusion-controlled stepsRate factor 2-10 [11]
PolarityModulates charge developmentΔΔG‡ = 1-8 kcal/mol [8]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.123256411 g/mol

Monoisotopic Mass

212.123256411 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types